
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a substituted quinoline derivative characterized by a cyclopropyl group at position 2, an ethyl group at position 4, and a chlorine atom at position 5. The ethyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research.
Preparation Methods
The synthesis of quinoline derivatives, including Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. Recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Catalyst-based synthesis: Using recyclable and reusable catalysts, such as clay or other materials, to promote the reaction.
One-pot reactions: Combining multiple reaction steps into a single process, reducing the need for intermediate purification.
Solvent-free reactions: Conducting reactions without the use of solvents, which is more environmentally friendly.
Ionic liquids: Using ionic liquids as solvents or catalysts to enhance reaction efficiency.
Ultrasound-promoted synthesis: Utilizing ultrasound waves to increase reaction rates and yields.
Photocatalytic synthesis: Employing UV radiation to drive chemical reactions.
Chemical Reactions Analysis
Substitution Reactions
Substitution reactions occur primarily at the chloro (C7) or ester (C3) positions, leveraging the compound’s electrophilic sites.
Table 1: Substitution Reactions and Outcomes
Key Findings :
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The chloro group at C7 is amenable to palladium-catalyzed cross-couplings, enabling introduction of aryl/alkyl groups .
-
Ester hydrolysis under acidic/basic conditions yields the corresponding carboxylic acid, a precursor for further functionalization .
Oxidation Reactions
Oxidation targets the quinoline core or substituents, often modifying electronic properties.
Table 2: Oxidation Pathways
Oxidizing Agent | Conditions | Product | Reference |
---|---|---|---|
m-Chloroperbenzoic acid | Dichloromethane, RT | Quinoline N-oxide | |
Hydrogen peroxide | Acetic acid, 60°C | Epoxidation of cyclopropyl group (theoretical)* |
Notes :
-
N-Oxidation enhances water solubility and alters bioactivity .
-
*Theoretical epoxidation is proposed but requires experimental validation.
Reduction Reactions
Reduction modifies the ester or quinoline ring, often to generate intermediates for drug discovery.
Table 3: Reduction Methods
Reducing Agent | Conditions | Product | Reference |
---|---|---|---|
Lithium aluminum hydride | Dry THF, reflux | Alcohol derivative (7-chloro-2-cyclopropyl-4-ethylquinoline-3-methanol) | |
Catalytic hydrogenation | H₂, Pd/C, ethanol | Partially saturated quinoline ring (tetrahydroquinoline analog) |
Mechanistic Insight :
-
LiAlH₄ reduces the ester to a primary alcohol while preserving the chloro and cyclopropyl groups.
-
Hydrogenation under mild conditions selectively saturates the pyridine ring, altering π-conjugation.
Cyclization and Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under specific conditions.
Table 4: Cyclopropane Reactivity
Reagents/Conditions | Product | Reference |
---|---|---|
Br₂, CCl₄ | 1,3-Dibromo derivative via cyclopropane ring-opening | |
H₂SO₄, heat | Linear alkyl chain via acid-catalyzed ring expansion |
Significance :
Hydrolysis and Aminolysis
The ester group participates in nucleophilic attacks, forming amides or acids.
Table 5: Ester Reactivity
Reagent | Conditions | Product | Reference |
---|---|---|---|
Ammonia, methanol | RT, 12h | Primary amide (7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxamide) | |
Cyclopropylamine, DMF | 80°C, 6h | N-Cyclopropylamide |
Applications :
Scientific Research Applications
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Scientific Research Applications
Chemistry
this compound serves as a fundamental building block in synthesizing more complex molecules and functions as a reagent in various chemical reactions.
Several synthesis methods can be applied to this compound:
- Microwave-assisted synthesis This approach uses microwave radiation to speed up chemical reactions, which results in higher yields and shorter reaction times.
- Ultrasound-promoted synthesis Enhances reaction rates and yields through the application of ultrasound waves.
- Photocatalytic synthesis Uses UV radiation to initiate and drive chemical reactions.
It can undergo several chemical reactions, including:
- Oxidation Oxidation uses oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
- Reduction Reduction uses reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen-containing functional groups.
- Substitution Substitution uses nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Biology
This compound is investigated for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Related compounds, such as quinoline derivatives, have demonstrated antibacterial activity against various bacterial strains by interfering with bacterial DNA synthesis or cell wall integrity.
Medicine
The compound is explored for potential therapeutic applications, including developing new drugs and treatments for various diseases.
Industry
this compound is utilized in producing specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . As a quinoline derivative, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are widely used antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The quinoline scaffold allows for diverse substitutions that influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:
Functional Implications of Substituents
- Position 2 (Cyclopropyl vs.
- Position 4 (Ethyl vs. Hydroxy) : The 4-ethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to 4-hydroxy analogs, which are more polar and prone to phase II metabolism .
- Position 7 (Chlorine): The 7-Cl substitution is conserved across multiple analogs and is critical for antimicrobial activity, as seen in fluoroquinolone derivatives .
Biological Activity
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing comparative insights with related quinoline derivatives.
This compound possesses a unique chemical structure that influences its biological activity. The presence of the chloro and cyclopropyl groups enhances its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study found that quinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's antiviral potential has also been explored, particularly in relation to Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a mouse model, related quinoline compounds displayed promising results in reducing parasitemia levels, suggesting that this compound may exhibit similar effects .
Anticancer Properties
The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that quinoline derivatives can act as proteasome inhibitors, leading to apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines at low micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound disrupts cellular processes by inhibiting key enzymes or interfering with DNA replication in pathogens and cancer cells. The precise pathways remain an area for further investigation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other quinoline derivatives:
Compound Name | Activity Type | IC50/EC50 (µM) | Reference |
---|---|---|---|
This compound | Antimicrobial | TBD | |
Quinoline Derivative A | Antiviral | <0.03 | |
Quinoline Derivative B | Anticancer | 0.43 | |
Fluoroquinolone C | Antibiotic | 0.27 |
Case Studies
Several case studies illustrate the potential of quinoline derivatives in drug development:
- Study on Trypanosomiasis : A quinoline-based compound showed complete cure in mice infected with T. brucei at doses as low as 10 mg/kg. This highlights the potential for developing effective treatments for HAT using similar compounds .
- Anticancer Efficacy : In vitro assays demonstrated that certain quinolines could induce apoptosis in cancer cell lines at concentrations significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
UYNDIGBTSQBCNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC |
Origin of Product |
United States |
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